molecular formula C11H17NO3 B2968103 Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1862153-73-8

Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B2968103
CAS No.: 1862153-73-8
M. Wt: 211.261
InChI Key: GTJCLSPSABKUEM-UHFFFAOYSA-N
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Description

Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic morpholine derivative featuring a rigid 2-oxa-5-azabicyclo[2.2.1]heptane core. This scaffold is synthesized from 4R-hydroxy-l-proline, a chiral starting material, enabling the introduction of constrained γ-amino acid analogs.

Properties

IUPAC Name

cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-11(15-9-3-1-2-4-9)12-6-10-5-8(12)7-14-10/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJCLSPSABKUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a complex organic compound that features a bicyclic structure containing both oxygen and nitrogen atoms. It has garnered interest in scientific research due to its unique structural and functional group combination.

Scientific Research Applications

This compound serves as a versatile building block in chemistry for synthesizing complex organic molecules, including backbone-constrained γ-amino acid analogues. Its unique structure also makes it a valuable tool for studying biological processes and interactions at the molecular level. Moreover, this compound can be employed in developing new materials with unique properties, such as enhanced stability or reactivity, which is of interest in various industries.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can introduce additional functional groups, while reduction reactions can modify the bicyclic structure and alter its chemical properties. Substitution reactions, especially nucleophilic substitutions, allow for introducing different substituents onto the bicyclic framework. Common reagents for these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution. The products of these reactions depend on the specific reagents and conditions used, with oxidation potentially yielding oxygenated derivatives and substitution reactions producing various substituted bicyclic compounds.

Palladium-Catalyzed 1,2-Aminoacyloxylation

A common synthetic route for preparing oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This method is efficient and can handle a broad array of substrates, making it suitable for industrial applications and scalable synthetic routes . The products can be further functionalized to construct a library of bridged aza-bicyclic structures .

Synthesis of C-3 Disubstituted 2-Oxa-5-azabicyclo[2.2.1]heptanes

A versatile synthetic approach exists for C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines, starting with 4 R-hydroxy-l-proline as a chiron . Attaching an acetic acid moiety on the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core reveals the framework of an embedded γ-amino butyric acid (GABA) . Variations in the nature of the substituent on the tertiary C-3 atom with different alkyls or aryls led to backbone-constrained analogues of the U.S. Food and Drug Administration-approved drugs baclofen and pregabalin .

Potential Therapeutic Applications

Mechanism of Action

The mechanism by which Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects involves interactions with specific molecular targets. For example, the compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways . The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

tert-Butyl Esters

Example Compound : tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 127708-09-2)

  • Molecular Formula: C10H17NO3
  • Molecular Weight : 199.25
  • Purity : ≥97–98% (industrial grade)
  • Key Features :
    • The tert-butyl group enhances steric bulk, improving stability under acidic/basic conditions.
    • Widely used as a heterocyclic building block in medicinal chemistry.
    • Available in gram-to-kilogram quantities (e.g., Aladdin, CymitQuimica) .
  • Comparison :
    • Solubility : Lower than cyclopentyl ester due to tert-butyl hydrophobicity.
    • Synthetic Utility : Preferred for intermediate protection-deprotection strategies.

Variant : (1S,4S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 848488-70-0)

  • Molecular Formula: C10H15NO4
  • Molecular Weight : 213.23
  • Key Modification : A 3-oxo group introduces a ketone, altering electronic properties and hydrogen-bonding capacity .

Benzyl Esters

Example Compound : Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 787640-37-3)

  • Molecular Formula: C13H15NO3
  • Molecular Weight : 233.27
  • Crystallography :
    • Two distinct conformers in asymmetric units with torsional angles of 155.5° and 178.6°.
    • 3D network via C–H⋯O interactions .
  • Comparison: Aromaticity: Benzyl group enables π-π stacking, influencing solid-state packing. Stability: Susceptible to hydrogenolysis, unlike cyclopentyl or tert-butyl esters.

Oxalate Salt

Example Compound : 2-Oxa-5-azabicyclo[2.2.1]heptane oxalate (CAS 1434126-91-6)

  • Molecular Formula: C7H11NO5
  • Molecular Weight : 189.17
  • Features: Oxalate counterion enhances aqueous solubility and acidity. Potential for salt formation to modulate pharmacokinetics .

Pharmacologically Relevant Bicyclic Compounds

Example : 5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives (e.g., cephalosporin analogs)

  • Key Differences :
    • Sulfur atom replaces oxygen, altering electronic and metabolic profiles.
    • Larger ring system (4.2.0 vs. 2.2.1) impacts conformational flexibility .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Feature(s) Purity Supplier Examples
Cyclopentyl ester (Target Compound) C11H17NO3 215.26 Not explicitly provided GABA-mimetic scaffold, cyclopentyl ester N/A N/A
tert-Butyl ester C10H17NO3 199.25 127708-09-2 High stability, industrial-scale availability ≥97% Aladdin, CymitQuimica
(1S,4S)-tert-Butyl 3-oxo variant C10H15NO4 213.23 848488-70-0 3-Ketone modification ≥97% BLD Pharm Ltd.
Benzyl ester C13H15NO3 233.27 787640-37-3 Aromatic ester, crystallographic utility ≥95% Shanghai Wet One
Oxalate salt C7H11NO5 189.17 1434126-91-6 Enhanced solubility via salt formation N/A ChemBK

Stability and Handling

  • Storage :
    • tert-Butyl esters: Room temperature (stable, low hygroscopicity) .
    • Cyclopentyl ester: Likely similar but unconfirmed.
    • Enantiopure variants (e.g., GLPBIO’s (1S,4S)-tert-butyl): Require -20°C or -80°C storage .

Biological Activity

Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound notable for its unique combination of functional groups, which positions it as a valuable subject in biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by the following chemical properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS Number 1862153-73-8

Synthesis

The synthesis of this compound typically involves palladium-catalyzed reactions, particularly the 1,2-aminoacyloxylation of cyclopentenes. This method allows for the efficient construction of the bicyclic structure while enabling further functionalization to create diverse derivatives .

This compound acts primarily through interactions with specific receptors and enzymes, modulating their activity and influencing various biochemical pathways. Its structural similarity to GABA analogs suggests potential activity at GABA receptors, which are crucial for neurotransmission and muscle relaxation .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Neuropharmacology : Research indicates that derivatives of this compound exhibit effects similar to established GABA analogs like baclofen and pregabalin, which are used to treat conditions such as epilepsy and neuropathic pain .
  • Synthetic Applications : The compound serves as a versatile building block for synthesizing γ-amino acid analogues, contributing to the development of new drugs targeting neurological disorders .
  • Potential in Neurological Treatments : Investigations into non-hallucinogenic compounds derived from similar structures have shown promise in treating neurodegenerative diseases by enhancing synaptic connectivity and plasticity .

Comparative Analysis

This compound can be compared with other related compounds based on their structural features and biological activities:

CompoundStructural FeaturesBiological Activity
Baclofen GABA analogueMuscle relaxant; treats spasticity
Pregabalin GABA analogueTreats neuropathic pain
**Cyclopentyl 2-Oxa...Bicyclic structure with carboxylatePotential modulator of GABA receptors

Q & A

Q. What are the established synthetic routes for Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate?

The compound is synthesized via a six-step protocol starting from trans-4-hydroxy-L-proline. Key steps include:

  • N-Cbz protection of the amino group using benzyl chloroformate (91% yield).
  • Esterification with SOCl₂/MeOH (96% yield) to avoid toxic diazomethane.
  • Tosylation under optimized conditions (Et₃N, DMAP, 93% yield).
  • Reduction of the ester to alcohol using NaBH₄ (100% yield).
  • Cyclization with NaOMe/MeOH (86% yield) and deprotection via catalytic hydrogenation (100% yield). This method achieves a 70% total yield , outperforming earlier routes (e.g., Portoghese’s 59% yield over seven steps) .

Q. How is the crystal structure of this compound determined?

X-ray crystallography using SHELX software (SHELXS97/SHELXL97) reveals:

  • Monoclinic P2₁ space group with unit cell parameters: a = 11.212 Å, b = 8.894 Å, c = 12.258 Å, β = 105.35°.
  • Two independent molecules per asymmetric unit with distinct C–O–C–C torsion angles (155.5° vs. 178.6°).
  • 3D network stabilization via C–H⋯O interactions. The refinement achieved R = 0.027 , validating structural accuracy .

Q. What are the best practices for handling and storing this compound?

  • Solubility : Dissolve in DMSO (10 mM stock) with sonication/37°C heating.
  • Storage : Aliquot and store at -80°C (6 months) or -20°C (1 month) to prevent freeze-thaw degradation.
  • In vivo formulations : Use DMSO/PEG300/Tween 80/saline mixtures, ensuring sequential solvent addition to maintain clarity .

Advanced Research Questions

Q. How can reaction conditions be optimized for tosylate formation during synthesis?

A comparative study (Table 1 in ) shows:

Base/CatalystTemperatureTimeYield
Et₃N + DMAPRT15 h93%
Pyridine5°C60 h94%
The use of Et₃N with DMAP at room temperature reduces reaction time while maintaining high yield, making it preferable for scalability .

Q. What strategies enable functional diversity in bicyclic morpholine derivatives?

  • C-3 functionalization : Attach alkyl/aryl groups via acetic acid coupling to mimic γ-aminobutyric acid (GABA) frameworks.
  • Stereochemical control : Utilize 4R-hydroxy-L-proline as a chiral building block to constrain backbone conformations.
  • Derivatization : Synthesize analogues of FDA-approved drugs (e.g., baclofen, pregabalin) by varying substituents .

Q. How do conformational differences in the crystal structure affect molecular interactions?

  • Torsional variance : The 23.1° difference in terminal phenyl group orientation (due to C–O–C–C angles) alters intermolecular packing .
  • Hydrogen-bond networks : C–H⋯O interactions (2.6–2.8 Å) create distinct 3D frameworks, influencing solubility and crystallinity .

Data Contradiction Analysis

  • Synthesis yields : Portoghese’s method (59% over seven steps) vs. the improved protocol (70% over six steps) highlights trade-offs between step count and deprotection efficiency .
  • Solubility vs. stability : While DMSO enhances solubility, prolonged storage at -20°C risks degradation, necessitating aliquoting .

Methodological Recommendations

  • Structural refinement : Use SHELXL for high-resolution data and SHELXE for experimental phasing in crystallography .
  • Reaction monitoring : Track tosylation progress via ¹H NMR (δ 2.44 ppm for TsO⁻) .

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